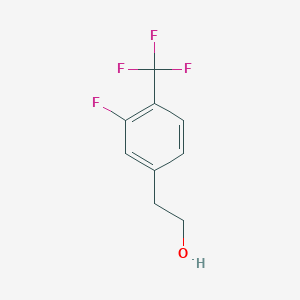
Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- is an organic compound with the molecular formula C9H8F4O. It is a derivative of benzeneethanol, where the benzene ring is substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its unique chemical properties due to the presence of both fluoro and trifluoromethyl groups, which can significantly influence its reactivity and interactions with other molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- typically involves the following steps:
Starting Material: The synthesis begins with the appropriate benzene derivative, such as 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Industrial Production Methods: In an industrial setting, the production of Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- may involve more scalable and cost-effective methods, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and consistent quality of the final product .
Types of Reactions:
Oxidation: Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: 3-fluoro-4-(trifluoromethyl)benzaldehyde, 3-fluoro-4-(trifluoromethyl)benzoic acid
Reduction: Various alcohol derivatives
Substitution: Substituted benzeneethanol derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
Active Pharmaceutical Ingredients (APIs)
Benzeneethanol derivatives are crucial in the development of APIs. The compound serves as an intermediate in synthesizing potassium channel openers, which are used for treating epilepsy. For instance, 3-fluoro-4-(trifluoromethyl)benzoic acid, a related compound, has been identified as a key building block in these syntheses through condensation reactions with aminopyridine .
Research on Drug Discovery
The unique properties of fluorinated compounds enhance their biological activity and pharmacokinetic profiles. Studies have shown that the trifluoromethyl group can significantly improve the metabolic stability and lipophilicity of drugs, making benzeneethanol derivatives attractive candidates for further drug development .
Organic Synthesis
Synthesis of Complex Molecules
Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- is utilized as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, facilitating the construction of more complex molecules. It can participate in nucleophilic substitutions and coupling reactions to form diverse chemical entities .
Preparation Methods
The synthesis of this compound typically involves several steps, including nitration, reduction, bromination, and substitution reactions. A notable method involves starting from ortho-fluoro benzotrifluoride to produce 3-fluoro-4-trifluoromethyl benzonitrile through a series of reactions that ensure high yield and purity .
Case Studies
Mécanisme D'action
The mechanism of action of Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- is largely dependent on its interactions with molecular targets. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets can vary based on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Benzeneethanol, 3-(trifluoromethyl)-
- Benzeneethanol, 4-(trifluoromethyl)-
- Benzeneethanol, 3-fluoro-
Comparison: Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups. This dual substitution can significantly alter its chemical properties compared to compounds with only one of these groups. For example, Benzeneethanol, 3-(trifluoromethyl)- lacks the fluoro group, which can affect its reactivity and interactions. Similarly, Benzeneethanol, 3-fluoro- lacks the trifluoromethyl group, leading to different chemical behavior .
Propriétés
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5,14H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAIIWIJJRTLNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













